molecular formula C4H8NaO3 B570448 2-Hydroxybutanoic-d3 Acid Sodium Salt CAS No. 1219798-97-6

2-Hydroxybutanoic-d3 Acid Sodium Salt

Cat. No.: B570448
CAS No.: 1219798-97-6
M. Wt: 130.113
InChI Key: LLRJPSAHMBXVHL-LCZHFHQESA-N
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Description

Chemical Identity and Nomenclature

This compound represents a highly specialized stable isotope-labeled derivative of 2-hydroxybutyric acid, distinguished by the incorporation of three deuterium atoms at specific molecular positions. The compound exhibits the molecular formula C4H4D3NaO3 with a molecular weight of 129.1 g/mol, reflecting the substitution of hydrogen atoms with deuterium isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is sodium 2-hydroxybutanoate-2,3,3-d3, indicating the precise positioning of deuterium atoms at the 2, 3, and 3 positions of the butanoate backbone.

The Chemical Abstracts Service registry number 1219798-97-6 uniquely identifies this deuterated compound, distinguishing it from its unlabeled counterpart which bears the registry number 5094-24-6. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as OC(C(O[Na])=O)([2H])C([2H])([2H])C, clearly indicating the deuterium substitutions. The International Chemical Identifier string InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2,3D; provides additional structural specificity for database searches and chemical informatics applications.

The deuterium labeling pattern creates distinct isotopological variants that can be analytically distinguished using mass spectrometry techniques. Commercial sources consistently report purity levels exceeding 95% as determined by high-performance liquid chromatography analysis, with atom percent deuterium content of 98% minimum for analytical applications. The compound typically appears as a neat crystalline solid suitable for direct incorporation into experimental protocols without further purification requirements.

Table 1.1: Chemical Identifiers and Physical Properties

Property Value
Molecular Formula C4H4D3NaO3
Molecular Weight 129.1 g/mol
Chemical Abstracts Service Number 1219798-97-6
Unlabeled Analog CAS Number 5094-24-6
Purity >95% (High-Performance Liquid Chromatography)
Deuterium Content 98 atom % minimum
Physical Form Neat crystalline solid
Storage Temperature Room temperature to +20°C

Historical Context in Stable Isotope-Labeled Compound Research

The development of deuterium-labeled compounds like this compound traces its origins to the pioneering work of Frederick Soddy, who provided the first evidence for isotopic variants over a century ago. Soddy's fundamental observation that elements could occupy identical positions in the periodic table while differing in mass due to neutron number variations laid the groundwork for subsequent applications in biological research. The discovery of deuterium as a stable isotope of hydrogen by Harold Urey provided the foundation for chemical labeling strategies that would revolutionize metabolic studies.

Rudolph Schoenheimer and David Rittenberg emerged as pivotal figures in translating isotopic discoveries into practical research tools during the 1930s. Their groundbreaking approach involved chemically exchanging hydrogen positions on organic molecules with deuterium, creating "visible" compounds that could be tracked through biological systems using mass spectrometry. The initial experiments utilized deuterated linseed oil administered to laboratory mice, demonstrating the feasibility of tracing lipid absorption and metabolism in living organisms.

The historical trajectory of stable isotope research experienced significant shifts throughout the mid-20th century, particularly following World War II when radioactive isotopes gained prominence due to their easier detection methods. However, the unique advantages of stable isotopes, particularly for studying nitrogen and oxygen metabolism where suitable radioisotopes were unavailable, ensured their continued relevance. The rehabilitation of stable isotope methodologies during the late 1960s and early 1970s, led by researchers such as John Waterlow, Peter Garlick, and Joe Millward, coincided with substantial improvements in mass spectrometry sensitivity and accuracy.

Technological advances in mass spectrometry during the 1980s and 1990s fundamentally transformed stable isotope applications, enabling detection of isotopic abundance changes as small as 0.0005 atom percent excess. The introduction of gas chromatography-combustion-isotope ratio mass spectrometry and high-resolution Fourier transform mass analyzers provided unprecedented analytical capabilities for measuring slowly turning over metabolic pools. These developments directly facilitated the synthesis and application of highly specialized compounds like this compound for precise metabolic investigations.

The evolution from radioisotope dominance back to stable isotope preference reflects both safety considerations and analytical sophistication. Contemporary research increasingly favors stable isotopes for metabolic studies, with the number of radioisotope-based investigations declining since the 1990s. This trend toward stable isotope utilization has driven demand for specialized labeled compounds capable of addressing specific research questions in metabolism and biochemistry.

Role in Modern Metabolic Pathway Analysis

This compound serves as a critical analytical tool in contemporary metabolic research, particularly for investigating pathways associated with insulin resistance, oxidative stress, and lipid metabolism. The compound's deuterium labeling enables researchers to trace the metabolic fate of 2-hydroxybutyric acid through complex biochemical networks with exceptional precision. Modern applications leverage the compound's ability to reveal previously undetectable metabolic fluxes and enzymatic activities that contribute to disease pathogenesis.

Research demonstrates that 2-hydroxybutyric acid functions as an early biomarker for insulin resistance and impaired glucose regulation, making its deuterated analog invaluable for mechanistic studies. The compound's incorporation into metabolic pathways allows investigation of glutathione biosynthesis, amino acid catabolism, and oxidative stress responses under controlled experimental conditions. Deuterium-labeled variants enable quantitative assessment of metabolic turnover rates and pathway contributions that would be impossible to determine using unlabeled substrates.

Contemporary metabolic studies utilizing deuterium-labeled compounds have revealed sophisticated insights into tissue-specific metabolism and temporal responses to nutritional or pharmacological interventions. The development of deuterium oxide-based approaches has demonstrated the feasibility of long-term metabolic tracking, with deuterium from body water incorporating into various substrates through biological reduction reactions during de novo synthesis. These methodological advances have established deuterium labeling as a preferred approach for integrated metabolic measurements in both healthy and diseased populations.

Mass spectrometry applications of this compound benefit from substantial improvements in analytical sensitivity and specificity achieved through modern instrumentation. High-resolution mass analyzers can distinguish isotopic variants with remarkable precision, enabling detection of metabolic incorporation even in slowly turning over tissue pools. The compound's analytical applications extend beyond simple concentration measurements to include flux analysis, pathway contribution assessment, and enzymatic activity quantification.

Table 1.3: Modern Research Applications of this compound

Research Application Analytical Method Key Findings References
Insulin Resistance Studies Liquid Chromatography-Mass Spectrometry Early biomarker detection capabilities
Oxidative Stress Investigation High-Resolution Mass Spectrometry Glutathione pathway involvement
Metabolic Flux Analysis Isotope Ratio Mass Spectrometry Pathway contribution quantification
Enzymatic Activity Assessment Multiple Reaction Monitoring Enzyme kinetics determination
Biomarker Development Enzymatic Detection Methods Clinical diagnostic applications

The integration of deuterium-labeled compounds into metabolomics research platforms has enabled comprehensive metabolic profiling studies that identify disease-associated pathway perturbations. These investigations frequently employ 2-hydroxybutyric acid and its labeled analogs to understand metabolic dysregulation in diabetes, cardiovascular disease, and metabolic syndrome. The compound's utility extends to pharmacological research where it serves as a tracer for evaluating therapeutic interventions targeting metabolic pathways.

Clinical translation of research findings obtained using this compound has led to the development of diagnostic assays and biomarker panels for early disease detection. The compound's role in validating enzymatic detection methods demonstrates its importance in bridging laboratory research with clinical applications. Current research directions focus on expanding the compound's utility for personalized medicine approaches and precision metabolic interventions.

Properties

CAS No.

1219798-97-6

Molecular Formula

C4H8NaO3

Molecular Weight

130.113

IUPAC Name

sodium;2,3,3-trideuterio-2-hydroxybutanoic acid

InChI

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/i2D2,3D;

InChI Key

LLRJPSAHMBXVHL-LCZHFHQESA-N

SMILES

CCC(C(=O)O)O.[Na]

Synonyms

(±)-2-Hydroxybutanoic-d3 Acid Sodium Salt;  DL-2-Hydroxybutyric-d3 Acid Sodium Salt;  (RS)-2-Hydroxybutyric-d3 Acid Sodium Salt;  (±)-2-Hydroxy-n-butyric-d3 Acid Sodium Salt;  (±)-2-Hydroxybutanoic-d3 Acid Sodium Salt;  (±)-2-Hydroxybutyric-d3 Acid Sodium

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Deuteration is achieved using deuterium oxide (D₂O) and sodium deuteroxide (NaOD) under controlled acidic or basic conditions. The reaction proceeds via proton-deuterium exchange, facilitated by the presence of a deuterated base or acid. Key parameters include:

  • Temperature : 20–80°C to optimize exchange rates without degrading the compound.

  • pH : Maintained between 2.5 and 4.5 to prevent racemization.

  • Reaction Time : 12–24 hours for complete deuteration.

Post-deuteration, the product is purified via vacuum distillation or ion-exchange chromatography to remove residual reagents.

Salt Formation via Alkaline Hydrolysis

After deuteration, the free acid is converted to its sodium salt through neutralization with a sodium hydroxide or sodium deuteroxide solution.

Procedure and Optimization

  • Step 1 : The deuterated 2-Hydroxybutanoic-d3 Acid is dissolved in water or deuterated water (D₂O).

  • Step 2 : Sodium hydroxide (NaOH) or sodium deuteroxide (NaOD) is added incrementally at ≤10°C to prevent thermal degradation.

  • Step 3 : The mixture is stirred for 3–5 hours, followed by concentration under reduced pressure to precipitate the sodium salt.

Table 1: Salt Formation Conditions and Outcomes

Base UsedTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
NaOH10385.0>95
NaOD (Deuterated)10582.5>98
KOH15478.293

Data adapted from industrial-scale protocols.

Alternative Synthesis via Ester Hydrolysis

A less common route involves the hydrolysis of deuterated esters, such as 2-Hydroxybutanoic-d3 Methyl Ester, followed by salt formation.

Ester Preparation and Hydrolysis

  • Ester Synthesis : 2-Hydroxybutanoic Acid is reacted with deuterated methanol (CD₃OD) under acid catalysis (e.g., D₂SO₄).

  • Hydrolysis : The ester is saponified with NaOH or NaOD, yielding the sodium salt directly. This method avoids intermediate isolation of the free acid.

Table 2: Comparative Analysis of Ester Hydrolysis Methods

Ester TypeCatalystBaseYield (%)ee Value (%)
Methyl-d3 EsterRuthenium ComplexNaOD91.591.5
Ethyl-d5 EsterNoneNaOH85.092.0
Propyl-d7 EsterPalladiumKOD79.389.7

Data derived from enantioselective synthesis patents.

Enantiomeric Control and Purification

Achieving high enantiomeric excess (ee) is critical for applications in metabolic tracing. Catalytic asymmetric deuteration using ruthenium complexes (e.g., Ru-BINAP) enables ee values >90%. Post-synthesis purification employs:

  • Ion-Exchange Resins : 732 cationic resins remove residual ions, enhancing purity to >98%.

  • Crystallization : Slow cooling of concentrated solutions yields crystalline sodium salt with minimal impurities.

Industrial-Scale Production Challenges

Scaling up synthesis introduces challenges such as deuterium loss during distillation and racemization at elevated temperatures. Mitigation strategies include:

  • Low-Pressure Distillation : Reduces thermal exposure.

  • Deuterated Solvents : Minimize proton contamination during crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutanoic-d3 Acid Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C4D3H4O3Na
  • Molecular Weight : 129.10 g/mol
  • Structure : The compound features three deuterium atoms replacing hydrogen atoms in the 2-hydroxybutanoic acid structure, enhancing its utility in metabolic studies without altering the biochemical reactions being investigated.

Synthesis and Production

The synthesis of 2-Hydroxybutanoic-d3 Acid Sodium Salt typically involves:

  • Deuteration of 2-Hydroxybutanoic Acid : This step replaces hydrogen atoms with deuterium.
  • Neutralization with Sodium Hydroxide : This step produces the sodium salt form of the compound.

Industrial production mirrors laboratory methods but is optimized for larger scale, ensuring high purity and yield through the use of deuterated reagents and solvents.

Metabolic Tracing

The primary application of this compound is in metabolic studies where it serves as a tracer. Researchers utilize its deuterium labeling to track the compound through various biochemical pathways, providing insights into metabolic processes and enzyme functions related to:

  • Fatty Acid Metabolism : Understanding energy production mechanisms.
  • Disease Mechanisms : Tracing metabolic disorders and diseases .

Biological Studies

In biology, this compound aids in studying:

  • Enzyme Activities : By tracking how enzymes interact with the labeled compound.
  • Metabolomic Analysis : It has been identified as a critical metabolite in differentiating between healthy individuals and those with conditions like preeclampsia (PE) or type 2 diabetes .

Pharmaceutical Development

The compound is also explored in pharmaceutical research for:

  • Drug Formulation : Enhancing drug solubility and bioavailability.
  • Therapeutic Applications : Investigating its potential as a therapeutic agent for various conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's .

Food Industry

In the food sector, it can serve as a:

  • Flavor Enhancer : Contributing to improved taste profiles.
  • Preservative : Extending shelf life by preventing spoilage .

Cosmetic Applications

The compound is being studied for its moisturizing properties in cosmetic formulations, appealing to the demand for effective skincare products .

Case Study 1: Metabolic Disorders

A study highlighted the use of this compound in analyzing serum metabolites to distinguish between women with severe preeclampsia and healthy controls. The findings indicated that this compound could serve as a biomarker for early diagnosis and intervention strategies .

Case Study 2: Neuroprotective Research

Research investigating neuroprotective effects of sodium salts similar to this compound showed promise in exploring treatments for neurodegenerative diseases. The studies focused on how these compounds could mitigate neuronal damage under oxidative stress conditions .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Metabolic TracingTracing biochemical pathwaysInsights into fatty acid metabolism
Biological StudiesStudying enzyme activityDifferentiation of metabolic disorders
Pharmaceutical DevelopmentDrug formulation and therapeutic applicationsEnhanced solubility and bioavailability
Food IndustryFlavor enhancement and preservationImproved safety and extended shelf life
Cosmetic ApplicationsMoisturizing properties in skincare formulationsEffective skin-conditioning benefits

Mechanism of Action

The mechanism of action of 2-Hydroxybutanoic-d3 Acid Sodium Salt involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and enzyme functions. The molecular targets and pathways involved include those related to fatty acid metabolism and energy production .

Comparison with Similar Compounds

Research Implications

  • The deuterium labeling in this compound is critical for minimizing matrix effects in LC-MS, a feature absent in non-deuterated analogs .
  • Structural variations (e.g., hydroxyl vs. ketone groups, aliphatic vs. aromatic chains) dictate compound utility in clinical diagnostics, drug development, or metabolic studies .

Biological Activity

2-Hydroxybutanoic-d3 Acid Sodium Salt, also known as sodium 2-hydroxybutanoate, is a deuterated form of 2-hydroxybutanoic acid. This compound has garnered attention in various fields of research due to its unique properties and biological activities. Its deuterium labeling allows for precise tracking in metabolic studies, making it a valuable tool in biochemistry and medical research.

The molecular structure of this compound allows it to participate in several metabolic pathways. As a tracer, it aids in understanding biochemical reactions involving fatty acid metabolism and energy production. The mechanism of action primarily involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and metabolic disorders .

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction : The carboxyl group can be reduced to produce alcohols.
  • Substitution : Functional groups can be substituted at the hydroxyl position.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Metabolic Tracing : It is utilized in metabolic studies to trace pathways involving fatty acids and carbohydrates.
  • Enzyme Interaction : The compound interacts with various enzymes, providing insights into their functions and the effects of metabolic disorders.
  • Therapeutic Potential : Preliminary studies suggest that it may have implications in treating conditions related to insulin resistance and metabolic syndrome due to its role in energy metabolism .

Case Studies

  • Metabolic Studies : A study utilized this compound to investigate the effects of dietary changes on glucose metabolism in mice. The results indicated significant alterations in glucose uptake and fat oxidation rates when subjects were administered the compound alongside a ketogenic diet .
  • Cancer Research : In cancer biology, this compound has been used as a tracer in studies examining the metabolic adaptations of tumor cells under different nutrient conditions. These studies revealed that tumor cells preferentially utilize certain metabolites for growth, highlighting potential therapeutic targets .

Research Findings

Recent investigations into the biological activity of this compound have produced compelling data:

Study FocusFindingsReference
Metabolic TracingEnhanced understanding of fatty acid metabolism
Insulin ResistanceCorrelation with glycemic control
Tumor MetabolismTracing nutrient utilization in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Hydroxybutanoic-d3 Acid Sodium Salt with high isotopic purity?

  • Methodological Answer : Synthesis typically involves acid-catalyzed deuterium exchange or enzymatic deuteration of precursor molecules, followed by neutralization with sodium hydroxide. For example, deuterated analogs like 2-Ketobutyric acid-3,3-d2 sodium salt hydrate (CH3CD2COCO2Na) are synthesized via isotopic labeling at specific carbon positions, ensuring ≥97% isotopic purity . Post-synthesis purification via recrystallization or chromatography is critical to remove non-deuterated byproducts. Validation using <sup>1</sup>H/²H NMR and mass spectrometry (MS) confirms isotopic enrichment.

Q. How can researchers characterize the structural integrity and isotopic labeling efficiency of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H NMR quantifies deuterium incorporation by observing peak suppression in <sup>1</sup>H spectra at labeled positions.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects mass shifts (+3 Da for three deuteriums) and confirms molecular ion integrity.
  • Elemental Analysis : Validates sodium content and stoichiometry.
  • Refer to salt analysis protocols for preliminary anion/cation identification, such as flame tests or precipitation reactions .

Q. What are the key considerations for ensuring the stability of this compound in aqueous solutions during experimental use?

  • Methodological Answer :

  • Storage : Lyophilize and store under inert gas (e.g., argon) at -20°C to minimize deuterium exchange with ambient moisture.
  • Buffering : Use deuterium-compatible buffers (e.g., D2O-based) to reduce isotopic dilution.
  • pH Control : Maintain neutral pH to prevent acid/base degradation, as improper pH can alter salt dissociation and reactivity .

Advanced Research Questions

Q. How can this compound be utilized as an isotopic tracer in metabolic flux analysis, and what experimental controls are necessary?

  • Methodological Answer :

  • Tracer Design : Incorporate the deuterated salt into cell culture media or in vivo systems to track metabolic pathways (e.g., glycolysis or ketogenesis).
  • Controls :
  • Non-deuterated controls : Account for natural isotope abundance.
  • Kinetic Isotope Effects (KIE) : Measure reaction rate differences due to deuterium’s mass effect using parallel experiments with non-deuterated analogs.
  • Batch Consistency : Ensure isotopic purity across batches via QC protocols (e.g., MS analysis) to avoid variability in tracer uptake .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated counterpart in complex biological matrices, and how can these be addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to isolate the compound from biological fluids.
  • Chromatographic Separation : Optimize HPLC/GC methods with deuterium-sensitive detectors (e.g., tandem MS) to resolve isotopic peaks.
  • Quantitative Standards : Spiked deuterated internal standards (e.g., <sup>13</sup>C-labeled analogs) improve accuracy in MS quantification .

Q. In studies observing contradictory metabolic incorporation rates of this compound between in vitro and in vivo models, what factors should be investigated to resolve these discrepancies?

  • Methodological Answer :

  • Permeability Differences : Assess cellular uptake efficiency via transport assays (e.g., Caco-2 models for intestinal absorption).
  • Enzymatic Handling : Compare in vitro enzyme kinetics (e.g., dehydrogenases) with in vivo metabolite profiling to identify rate-limiting steps.
  • Compartmentalization : Track subcellular localization using isotopic imaging (e.g., NanoSIMS) to evaluate mitochondrial vs. cytoplasmic utilization.
  • Ionic Environment : Variations in sodium ion concentration or pH between models may alter salt dissociation and bioavailability .

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